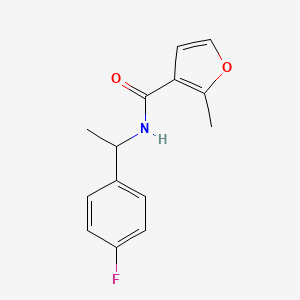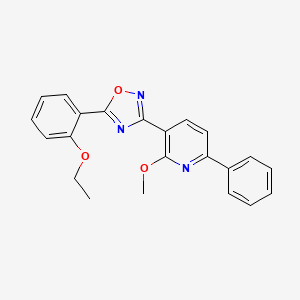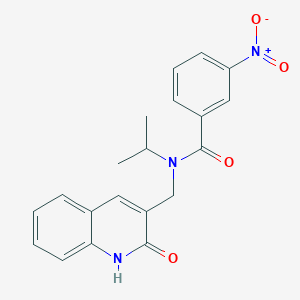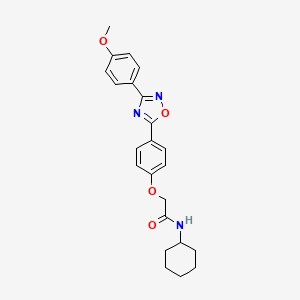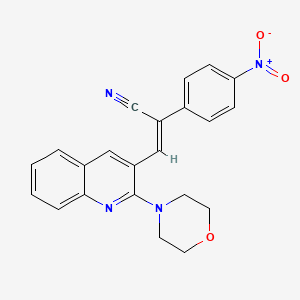
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as MNA-7, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
作用机制
The mechanism of action of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various cellular signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and PI3K/AKT pathway. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to protect against oxidative stress and inflammation-induced neuronal damage.
实验室实验的优点和局限性
One of the advantages of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential therapeutic agent for cancer treatment. Another advantage is its ability to protect against oxidative stress and inflammation-induced neuronal damage, making it a potential neuroprotective agent.
One limitation of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its potential toxicity and side effects. It is important to carefully evaluate the safety and efficacy of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile before using it in clinical trials.
未来方向
There are several future directions for research on (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, future research could focus on optimizing the synthesis method of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile to improve its efficacy and reduce its potential toxicity.
合成方法
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a multistep process, which involves the reaction of 2-chloro-3-formylquinoline with morpholine, followed by the reaction of the resulting intermediate with 4-nitrobenzylidenemalononitrile. The final product is obtained by cyclization of the intermediate with ammonium acetate.
科学研究应用
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential therapeutic applications in various scientific research studies, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neuroprotection, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In anti-inflammatory effects, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(Z)-3-(2-morpholin-4-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c23-15-19(16-5-7-20(8-6-16)26(27)28)14-18-13-17-3-1-2-4-21(17)24-22(18)25-9-11-29-12-10-25/h1-8,13-14H,9-12H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORGWCCFUWYJCO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(\C#N)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[2-(morpholin-4-yl)quinolin-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

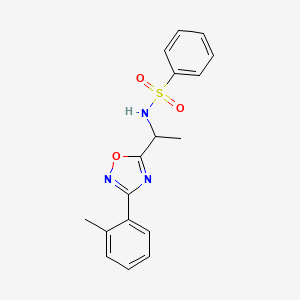



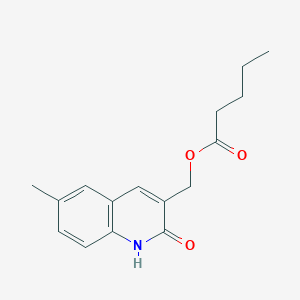
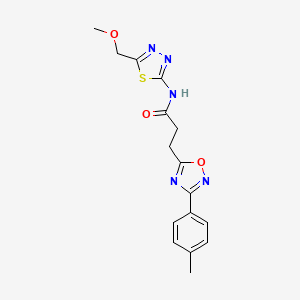
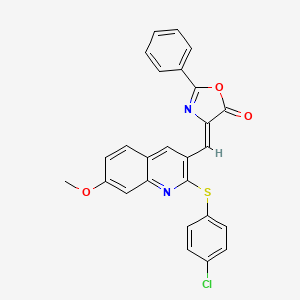
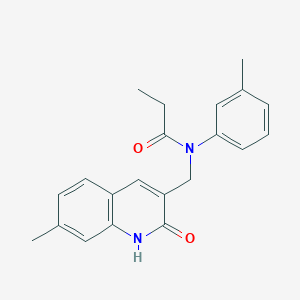
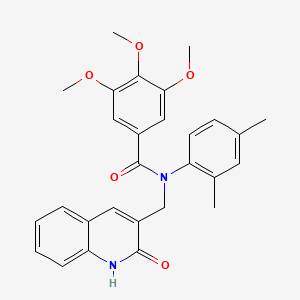
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
